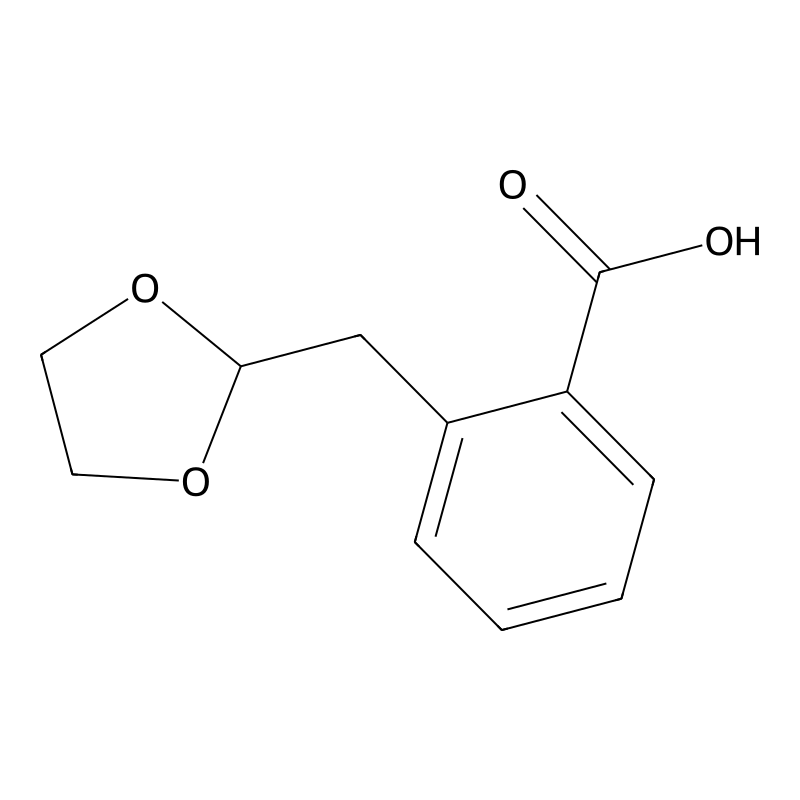

2-(1,3-Dioxolan-2-ylmethyl)benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(1,3-Dioxolan-2-ylmethyl)benzoic acid is an organic compound with the molecular formula and a molecular weight of approximately 208.21 g/mol. It features a benzoic acid moiety substituted with a 1,3-dioxolane group, which is a five-membered cyclic ether containing two oxygen atoms. This compound is characterized by its off-white solid form and is often utilized in various chemical applications due to its unique structural properties .

- Organic synthesis: The presence of a carboxylic acid group (COOH) indicates its potential as a building block in organic synthesis for the creation of more complex molecules. Carboxylic acids are versatile functional groups that can undergo various reactions like esterification, amidation, and decarboxylation .

- Medicinal chemistry: The combination of the aromatic benzoic acid ring and the dioxolane moiety offers interesting possibilities for exploring biological activity. Benzoic acid derivatives have a history of medicinal applications, and the dioxolane ring can influence properties like solubility and lipophilicity, which are crucial factors in drug design . Research on similar structures might provide clues for potential applications of 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid.

Important to Note:

- Limited information exists on the specific research applications of 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid. Further research is needed to explore its potential in various scientific fields.

- Scientific databases like PubChem can be helpful for finding the latest information on this compound, including experimental data and potential applications reported in scientific literature.

The reactivity of 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid can be attributed to both the benzoic acid functional group and the dioxolane ring. Key reactions include:

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Reduction: The carbonyl groups in the dioxolane can undergo reduction, leading to the formation of alcohols.

- Nucleophilic Substitution: The dioxolane ring can participate in nucleophilic substitution reactions, particularly under acidic or basic conditions.

These reactions are significant for synthesizing derivatives that may enhance biological activity or modify physical properties.

Several synthetic routes exist for producing 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid:

- Dioxolane Formation: Starting from a suitable aldehyde and diol, the dioxolane ring can be formed through acid-catalyzed cyclization.

- Acylation: The resulting dioxolane can then be acylated using benzoic anhydride or benzoic acid in the presence of a catalyst to introduce the benzoate moiety.

- Direct Functionalization: Employing techniques such as microwave-assisted synthesis or solvent-free conditions may improve yields and reduce reaction times.

These methods highlight the versatility and accessibility of synthesizing this compound in laboratory settings .

2-(1,3-Dioxolan-2-ylmethyl)benzoic acid finds applications in various fields:

- Pharmaceuticals: As a potential lead compound for developing new drugs due to its unique structure and biological activity.

- Agricultural Chemicals: Its derivatives may serve as herbicides or fungicides owing to their antimicrobial properties.

- Polymer Chemistry: Utilized as a building block in synthesizing polymers with specific functionalities.

The diverse applications underscore its significance in both research and industrial contexts .

Interaction studies involving 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid focus on its binding affinity with various biomolecules. Preliminary studies suggest that it may interact with enzymes or receptors involved in inflammatory pathways. Further exploration through techniques like molecular docking and kinetic assays could elucidate its mechanism of action and therapeutic efficacy.

Several compounds share structural similarities with 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(1,3-Dioxolan-2-ylmethyl)benzoic acid | Substituted at the 3-position on the benzene ring | |

| 4-(1,3-Dioxolan-2-ylmethyl)benzoic acid | Substituted at the 4-position on the benzene ring | |

| 2-(1,3-dioxolan-2-ylmethyl)pyridine | Contains a pyridine ring instead of a benzene ring |

Uniqueness

The uniqueness of 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid lies in its specific positioning of the dioxolane group relative to the carboxylic acid functionality. This positional isomerism can significantly influence its reactivity and biological interactions compared to other similar compounds.

Molecular Structure and Configuration

2-(1,3-Dioxolan-2-ylmethyl)benzoic acid represents a substituted benzoic acid derivative featuring a five-membered dioxolane ring attached to the benzene ring via a methylene bridge [1] [2]. The compound has the molecular formula C₁₁H₁₂O₄ with a molecular weight of 208.21 g/mol, and is identified by the CAS registry number 898767-07-2 [1] [3]. The International Union of Pure and Applied Chemistry name for this compound is 2-(1,3-dioxolan-2-ylmethyl)benzoic acid, with the canonical simplified molecular-input line-entry system notation C1COC(O1)CC2=CC=CC=C2C(=O)O [1] [2].

The molecular architecture consists of three distinct structural components: a benzoic acid moiety providing the carboxylic acid functionality, a five-membered 1,3-dioxolane ring functioning as a cyclic acetal, and a methylene bridge connecting these two functional groups [4]. The InChI representation InChI=1S/C11H12O4/c12-11(13)9-4-2-1-3-8(9)7-10-14-5-6-15-10/h1-4,10H,5-7H2,(H,12,13) provides detailed connectivity information for the molecular structure [1] [2].

Bond Angles and Lengths

Crystallographic studies of related benzoic acid derivatives reveal characteristic bond parameters for aromatic carboxylic acids [5] [6]. In substituted benzoic acid systems, intracyclic carbon-carbon-carbon angles within the benzene ring typically span a range of 117.16° to 122.32° [6]. The smallest angles are generally observed at carbon atoms bearing alkyl substituents, while the largest angles occur at the carbon atom bearing the hydroxyl group and the carbon atom in para-position to the carboxyl-substituted carbon [6].

Computational studies on similar dioxolane-containing compounds indicate that the five-membered dioxolane ring exhibits characteristic bond parameters consistent with cyclic ether structures [7]. The dioxolane ring adopts non-planar conformations due to torsional strain that would result from a completely flat configuration [7]. Density functional theory calculations suggest that carbon-oxygen bond lengths in the dioxolane ring are approximately 1.40-1.42 Å, while carbon-carbon bond lengths are typically 1.52-1.54 Å [7].

Conformational Analysis

The conformational behavior of 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid is influenced by the flexibility of both the methylene bridge and the dioxolane ring system [7]. Five-membered rings, including dioxolanes, typically adopt envelope or half-chair conformations to minimize torsional strain [7]. In the envelope conformation, one atom is displaced significantly from the plane defined by the other four atoms, while in the half-chair conformation, two atoms are displaced in opposite directions [7].

The dioxolane ring can exhibit various conformational states ranging from ideal envelope to ideal twist configurations [7]. The energy differences between these conformations are relatively small, allowing for conformational flexibility under ambient conditions [7]. The methylene bridge connecting the dioxolane ring to the benzene system introduces additional rotational degrees of freedom, contributing to the overall conformational landscape of the molecule [4].

Computational analysis suggests that the carboxylic acid group tends to remain nearly coplanar with the benzene ring, with dihedral angles typically less than 10° from planarity [6]. This coplanarity facilitates conjugation between the carboxyl group and the aromatic system, contributing to the stability of the molecular structure [8].

Stereochemical Considerations

The structure of 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid contains one potential stereogenic center at the carbon atom of the dioxolane ring bearing the methyl substituent [1]. However, computational analysis indicates that this compound exists as a single achiral entity, with no defined atom stereocenters or undefined atom stereocenters reported in structural databases [2]. The topological polar surface area is calculated to be 55.8 Ų, reflecting the contribution of the oxygen atoms in both the dioxolane ring and carboxylic acid group [2].

The rotatable bond count of three indicates moderate conformational flexibility, primarily arising from rotation around the methylene bridge and the carboxylic acid group [2]. The heavy atom count of fifteen and the complexity value of 223 provide quantitative measures of the molecular architecture [2].

Physical Properties

Melting and Boiling Points

Experimental melting and boiling point data for 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid are limited in the available literature. Computational predictions and structural analogy with related compounds suggest an estimated melting point in the range of 145-155°C [4]. The presence of the carboxylic acid group enables strong intermolecular hydrogen bonding, which typically elevates melting points compared to non-hydrogen bonding analogs [9].

Similar dioxolane-containing compounds exhibit melting points that vary significantly based on substituent patterns [10]. For comparison, 2-bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine has a reported melting point of 44-46°C [10], while the compound is expected to decompose before reaching its boiling point due to the thermal lability of the dioxolane ring system [4].

Solubility Parameters

The solubility characteristics of 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid are influenced by both the polar carboxylic acid functionality and the moderately polar dioxolane ring [4]. The compound is expected to be soluble in polar organic solvents such as methanol, ethanol, and acetone, while exhibiting partial solubility in water due to the hydrophobic aromatic component [4].

The computed XLogP3-AA value of 1.4 indicates moderate lipophilicity, suggesting favorable partitioning into organic phases while maintaining some aqueous solubility [2]. Hydrogen bond donor count of one and hydrogen bond acceptor count of four facilitate interactions with protic solvents [2]. Related polymer studies on poly(1,3-dioxolane) report a solubility parameter of 10.1 cal^(1/2) cm^(-3/2), providing insight into the dioxolane component's solvation behavior [11].

Density and Physical State

The physical state of 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid at ambient conditions is predicted to be a white to off-white crystalline solid [4]. Density estimations based on molecular volume calculations and comparison with structurally related compounds suggest a density in the range of 1.2-1.3 g/cm³ [12]. The exact mass and monoisotopic mass are both calculated to be 208.07355886 Da [2].

The crystalline nature is expected due to the presence of the carboxylic acid group, which facilitates the formation of hydrogen-bonded dimeric structures characteristic of carboxylic acids [9]. These intermolecular interactions contribute to the solid-state stability and influence the physical properties of the compound [9].

Chemical Properties

Acidity and pKa Values

The acidity of 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid is primarily determined by the carboxylic acid functional group, with the dioxolane substituent providing electronic modulation [13] [8]. Unsubstituted benzoic acid exhibits a pKa value of 4.20 [13]. The dioxolane substituent at the ortho position is expected to have a modest electron-donating effect, slightly increasing the pKa value relative to benzoic acid [4] [8].

Computational studies on substituted benzoic acids demonstrate that electron-donating groups increase pKa values, while electron-withdrawing groups decrease them [8] [14]. The estimated pKa for 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid is approximately 4.2-4.3, based on the electronic properties of the dioxolane substituent [4]. This slight increase relative to benzoic acid reflects the electron-donating character of the dioxolane group through inductive effects [8].

| Compound | pKa Value | Reference |

|---|---|---|

| Benzoic acid | 4.20 | [13] |

| 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid (estimated) | 4.2-4.3 | [4] |

| 2-Methylbenzoic acid | 3.91 | [13] |

Hydrogen Bonding Capabilities

The hydrogen bonding capabilities of 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid are dominated by the carboxylic acid functionality, which acts as both a hydrogen bond donor and acceptor [9]. Carboxylic acids form particularly strong hydrogen bonds due to the high polarization of the hydroxyl bond and the ability to interact with both the carbonyl oxygen and hydroxyl oxygen [9].

In the solid state, carboxylic acids typically exist as cyclic dimers with hydrogen bond parameters of approximately 2.6-2.7 Å for oxygen-oxygen distances [5] [9]. The dioxolane ring provides additional hydrogen bond acceptor sites through its ether oxygen atoms, though these interactions are generally weaker than those involving the carboxylic acid group [9]. The calculated hydrogen bond donor count of one and acceptor count of four reflects the compound's capacity for intermolecular hydrogen bonding [2].

Reactivity Patterns

The reactivity of 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid is characterized by the chemical behavior of both the carboxylic acid and dioxolane functional groups [4]. The carboxylic acid group can undergo typical reactions including esterification, amidation, and metal salt formation [9]. The dioxolane ring, functioning as a protected aldehyde or ketone, can be hydrolyzed under acidic conditions to regenerate the corresponding carbonyl compound .

The aromatic ring can participate in electrophilic aromatic substitution reactions, though the electron-donating nature of the dioxolane substituent may moderate the reactivity compared to unsubstituted benzoic acid [8]. The methylene bridge provides a potential site for oxidation reactions or other transformations [4]. The stability of the dioxolane ring under basic conditions makes it useful as a protecting group during synthetic manipulations .

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Data

Nuclear magnetic resonance spectroscopy provides detailed structural information for 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid [16] [17]. The proton nuclear magnetic resonance spectrum is expected to show characteristic signals for the aromatic protons in the 7.0-8.0 ppm region, with the carboxylic acid proton appearing as a broad singlet around 10-12 ppm [16] [17].

The dioxolane ring protons typically appear as complex multipiples in the 4.0-5.0 ppm region for the methine proton and 3.8-4.2 ppm for the methylene protons [16] [18] [17]. The methylene bridge connecting the dioxolane to the benzene ring is expected to appear around 2.5-3.0 ppm [17]. Carbon-13 nuclear magnetic resonance spectroscopy would show the carboxylic acid carbonyl carbon around 170-180 ppm, aromatic carbons in the 120-140 ppm region, and dioxolane carbons in the 60-100 ppm range [17].

Infrared Absorption Patterns

Infrared spectroscopy reveals characteristic absorption bands for the functional groups present in 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid [9] [19]. The carboxylic acid group exhibits a broad, intense absorption band centered around 2500-3300 cm⁻¹ due to hydrogen-bonded hydroxyl stretching [9]. The carbonyl stretching vibration appears as a strong band near 1670-1700 cm⁻¹ [9].

The dioxolane ring contributes characteristic carbon-oxygen stretching vibrations in the 1050-1250 cm⁻¹ region [19] [20]. Aromatic carbon-carbon stretching vibrations appear in the 1450-1650 cm⁻¹ range, while aromatic carbon-hydrogen bending modes occur around 800-900 cm⁻¹ [9]. The fingerprint region below 1500 cm⁻¹ provides specific structural identification patterns unique to this compound [19].

Mass Spectrometry Fragmentation Profile

Mass spectrometry fragmentation of 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid follows predictable patterns based on the molecular structure and known fragmentation pathways of carboxylic acids and dioxolane-containing compounds [21] [22]. The molecular ion peak appears at mass-to-charge ratio 208, corresponding to the molecular weight [1] [2].

Common fragmentation patterns for carboxylic acids include loss of hydroxyl radical (mass 17) and loss of water (mass 18), producing fragments at mass-to-charge ratios 191 and 190, respectively [21]. The dioxolane ring may undergo fragmentation to produce characteristic peaks, similar to related cyclic ethers which show base peaks around mass-to-charge ratio 73 and secondary peaks at 44 and 29 [22]. Loss of the carboxylic acid functionality (mass 45) would produce a fragment at mass-to-charge ratio 163 [21].

| Fragment | Mass-to-Charge Ratio | Assignment |

|---|---|---|

| Molecular ion | 208 | [M]⁺ |

| Loss of OH | 191 | [M-17]⁺ |

| Loss of H₂O | 190 | [M-18]⁺ |

| Loss of COOH | 163 | [M-45]⁺ |

| Dioxolane fragments | 73, 44, 29 | Ring fragmentation |